N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide core linked to a 5-fluoroindole ethyl group. The benzofuran moiety is substituted with a methoxy group at the 7-position, while the indole ring contains a fluorine atom at the 5-position.
Properties
Molecular Formula |
C20H17FN2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17FN2O3/c1-25-17-4-2-3-12-9-18(26-19(12)17)20(24)22-8-7-13-11-23-16-6-5-14(21)10-15(13)16/h2-6,9-11,23H,7-8H2,1H3,(H,22,24) |
InChI Key |
JBCVUEYGAVXXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Construction
The 7-methoxybenzofuran scaffold is synthesized via Horner-Emmons olefination using 3-methoxybenzaldehyde and diethyl ethoxycarbonylmethylphosphonate under basic conditions (K₂CO₃, DMF) to yield ethyl 7-methoxybenzofuran-2-carboxylate. Cyclization is achieved through thermal or acid-catalyzed conditions (H₂SO₄, 100°C), forming the benzofuran ring with 85–92% yield.
Carboxylate Hydrolysis
The ethyl ester intermediate undergoes hydrolysis with NaOH (2 M, ethanol/water, reflux) to produce 7-methoxy-1-benzofuran-2-carboxylic acid. Yields typically exceed 90%, with purity confirmed by NMR (δ 7.85 ppm, singlet, C2-H; δ 3.95 ppm, singlet, OCH₃).
Preparation of 2-(5-Fluoro-1H-indol-3-yl)ethylamine
5-Fluoroindole Synthesis
5-Fluoroindole is synthesized via Fischer indole cyclization of 4-fluorophenylhydrazine and propionaldehyde in acetic acid (reflux, 12 h), yielding 5-fluoroindole (72% yield). Alternative routes include palladium-catalyzed cross-coupling of 2-bromo-4-fluoroaniline with ethylene glycol vinyl ether.
Side Chain Introduction
Mannich reaction of 5-fluoroindole with formaldehyde and ammonium chloride in ethanol introduces the ethylamine side chain. Reaction at 60°C for 6 h provides 3-(2-aminoethyl)-5-fluoro-1H-indole with 65% yield. Boc protection (di-tert-butyl dicarbonate, THF) stabilizes the amine during subsequent steps.
Amide Coupling Strategies
Acid Chloride Activation
7-Methoxy-1-benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form the corresponding acid chloride. Reaction with 2-(5-fluoro-1H-indol-3-yl)ethylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords the target carboxamide (78% yield).
Coupling Reagent-Mediated Synthesis
Alternative methods employ HATU or EDCI/HOBt in DMF. For example, combining 7-methoxy-1-benzofuran-2-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (2 eq) with the ethylamine derivative (1 eq) in DMF (0°C to RT, 12 h) achieves 82% yield.
Optimization and Challenges
Regioselectivity in Indole Functionalization
Introducing the ethylamine group at C3 of 5-fluoroindole requires careful control of electrophilic substitution. Excess formaldehyde in the Mannich reaction minimizes bis-alkylation byproducts.
Solvent and Temperature Effects
Coupling efficiency improves in polar aprotic solvents (DMF > DCM) due to enhanced reagent solubility. Elevated temperatures (40°C) reduce reaction time but may promote racemization.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO- d₆) : δ 10.92 (s, 1H, indole NH), 8.15 (s, 1H, benzofuran C3-H), 7.45–7.20 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂indole).
-
HRMS (ESI+) : m/z calculated for C₂₀H₁₈FN₂O₃ [M+H]⁺: 377.1301; found: 377.1298.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the indole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and benzofuran moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or benzofuran rings, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to activate tropomyosin-related kinase B (TrkB), which plays a role in neuronal survival and function. This activation leads to downstream signaling events that can result in various biological effects, such as neuroprotection and modulation of synaptic plasticity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs:
5-HT7 Receptor Ligands
The 1,3,5-triazine derivative (Ki=8 nM) shares the 5-fluoroindole ethyl group with the target compound and exhibits high affinity for the 5-HT7 receptor, a G-protein-coupled receptor implicated in neuropsychiatric disorders. This suggests that the target compound may also interact with serotonin receptors, though direct evidence is lacking .
Antimicrobial and Antitumor Potential
The benzofuran derivative in demonstrated antimicrobial and antitumor properties due to its planar benzofuran core and hydrogen-bonding carboxyl group. The target compound’s methoxy and carboxamide groups may similarly influence bioactivity, though substitution patterns could alter efficacy .
Key Research Findings and Data Tables
Table 1: Comparative Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
